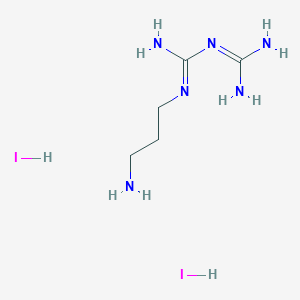
2-(3-Aminopropyl)-1-(diaminomethylidene)guanidine;dihydroiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Aminopropyl)-1-(diaminomethylidene)guanidine;dihydroiodide, also known as APMG, is a chemical compound that has been widely studied in scientific research due to its potential therapeutic applications. APMG is a guanidine derivative that has been found to exhibit various biochemical and physiological effects, making it an interesting compound for further investigation.
Applications De Recherche Scientifique
2-(3-Aminopropyl)-1-(diaminomethylidene)guanidine;dihydroiodide has been studied extensively for its potential therapeutic applications in various fields such as neuroscience, cancer research, and cardiovascular diseases. In neuroscience, 2-(3-Aminopropyl)-1-(diaminomethylidene)guanidine;dihydroiodide has been found to exhibit neuroprotective effects and has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, 2-(3-Aminopropyl)-1-(diaminomethylidene)guanidine;dihydroiodide has been shown to have anti-tumor activity and has been studied as a potential chemotherapeutic agent. In cardiovascular diseases, 2-(3-Aminopropyl)-1-(diaminomethylidene)guanidine;dihydroiodide has been found to have vasodilatory effects and has been investigated as a potential treatment for hypertension.
Mécanisme D'action
The exact mechanism of action of 2-(3-Aminopropyl)-1-(diaminomethylidene)guanidine;dihydroiodide is not fully understood, but it is believed to act through various pathways. 2-(3-Aminopropyl)-1-(diaminomethylidene)guanidine;dihydroiodide has been found to modulate the activity of various enzymes such as nitric oxide synthase, which plays a key role in cardiovascular function. 2-(3-Aminopropyl)-1-(diaminomethylidene)guanidine;dihydroiodide has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
2-(3-Aminopropyl)-1-(diaminomethylidene)guanidine;dihydroiodide has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that 2-(3-Aminopropyl)-1-(diaminomethylidene)guanidine;dihydroiodide can inhibit the growth of cancer cells and induce apoptosis. 2-(3-Aminopropyl)-1-(diaminomethylidene)guanidine;dihydroiodide has also been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. In vivo studies have shown that 2-(3-Aminopropyl)-1-(diaminomethylidene)guanidine;dihydroiodide can improve cardiovascular function and reduce blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(3-Aminopropyl)-1-(diaminomethylidene)guanidine;dihydroiodide in lab experiments is its low toxicity and high solubility in water. 2-(3-Aminopropyl)-1-(diaminomethylidene)guanidine;dihydroiodide is also relatively easy to synthesize, making it accessible to researchers. However, one limitation of using 2-(3-Aminopropyl)-1-(diaminomethylidene)guanidine;dihydroiodide in lab experiments is its instability in acidic conditions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are many potential future directions for 2-(3-Aminopropyl)-1-(diaminomethylidene)guanidine;dihydroiodide research. One area of interest is the development of 2-(3-Aminopropyl)-1-(diaminomethylidene)guanidine;dihydroiodide derivatives with improved pharmacokinetic properties. Another area of interest is the investigation of 2-(3-Aminopropyl)-1-(diaminomethylidene)guanidine;dihydroiodide as a potential treatment for other diseases such as diabetes and autoimmune diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-(3-Aminopropyl)-1-(diaminomethylidene)guanidine;dihydroiodide and its potential therapeutic applications.
Conclusion
In conclusion, 2-(3-Aminopropyl)-1-(diaminomethylidene)guanidine;dihydroiodide is a guanidine derivative that has been widely studied for its potential therapeutic applications in various fields such as neuroscience, cancer research, and cardiovascular diseases. 2-(3-Aminopropyl)-1-(diaminomethylidene)guanidine;dihydroiodide has been found to exhibit various biochemical and physiological effects, making it an interesting compound for further investigation. While there are still many unanswered questions about the mechanism of action and potential therapeutic applications of 2-(3-Aminopropyl)-1-(diaminomethylidene)guanidine;dihydroiodide, its potential as a therapeutic agent makes it an important area of research.
Méthodes De Synthèse
The synthesis of 2-(3-Aminopropyl)-1-(diaminomethylidene)guanidine;dihydroiodide is a multi-step process that involves the reaction of guanidine with formaldehyde and 3-aminopropylamine. The resulting product is then reacted with hydrogen iodide to produce 2-(3-Aminopropyl)-1-(diaminomethylidene)guanidine;dihydroiodide dihydroiodide. The purity and yield of 2-(3-Aminopropyl)-1-(diaminomethylidene)guanidine;dihydroiodide can be improved by using various purification techniques such as recrystallization or column chromatography.
Propriétés
IUPAC Name |
2-(3-aminopropyl)-1-(diaminomethylidene)guanidine;dihydroiodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N6.2HI/c6-2-1-3-10-5(9)11-4(7)8;;/h1-3,6H2,(H6,7,8,9,10,11);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVOZKBKWQYGBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CN=C(N)N=C(N)N.I.I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H16I2N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-phenylbutanamide](/img/structure/B2817860.png)
![3-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)-7-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2817861.png)


![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-methoxyphenyl)thiazolidine-3-carboxamide](/img/structure/B2817869.png)
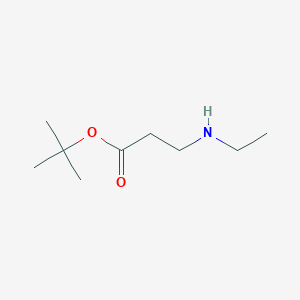
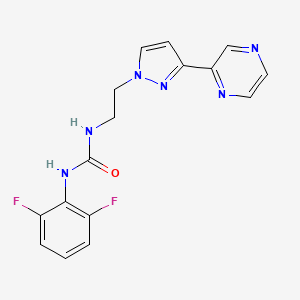
![Rac-tert-butyl (1R,6R)-6-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B2817875.png)
![6-chloro-2-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2817876.png)
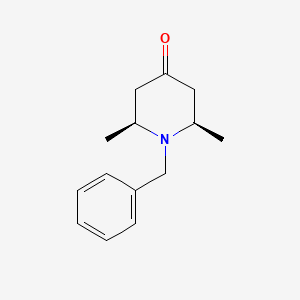
![4-fluoro-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2817878.png)
![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2817879.png)
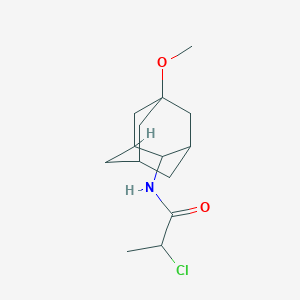
![2-Anilino-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2817882.png)